Cas no 252964-68-4 (2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one)
2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
- 2-Butan-2-yl-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one
- 2-(2-Butyl)-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4]-triazol-3-one
- PD0332991 ISETHIONATE
- (+/-)-2-(methylthio)-2-bornene
- (+/-)-2-(sec-butyl)-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one
- 2,4,6-TRIMETHYLBENZYL CHLORIDE,WHITE LOW-MELTING SOLID
- Bicyclo[2.2.1]hept-2-ene,1,7,7-trimethyl-2-(methylthio)-,(1R)
- 4-(4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl)-2-((1RS)-1-methylpropyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- Itraconazole impurity A [EP]
- HMS2525K04
- AKOS015965312
- CS-0328221
- MLS000703920
- 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (RS)-
- DTXSID501021088
- 2-sec-Butyl-4-{4-[4-(4-methoxy-phenyl)-piperazin-1-yl]-phenyl-2,4-dihydro-[1,2,4]triazol-3-one
- 2-sec-butyl-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- 4-[4-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]PHENYL]-2-[(1RS)-1-METHYLPROPYL]-2,4-DIHYDRO-3H-1,2,4-TRIAZOL-3-ONE
- HMS1552G16
- 4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; Itraconazole Imp. A (EP); Itraconazole Impurity A
- Oprea1_708999
- Itraconazole impurity, 4-methoxy derivative- [USP]
- trolnitratephosphate
- 1-(butan-2-yl)-4-{4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one
- ITRACONAZOLE IMPURITY, 4-METHOXY DERIVATIVE- [USP IMPURITY]
- 252964-68-4
- 148K9U451A
- A1-01735
- AC-20416
- AP-312/40633640
- 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]-phenyl]-2-(1-methylpropyl)-3H-1,2,4-triazol-3-one
- A817769
- SMR000229838
- CHEMBL1521638
- 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-(4-(4-(4-methoxyphenyl)-1-piperazinyl)phenyl)-2-(1-methylpropyl)-
- 4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-2-sec-butyl-1,2,4-triazol-3-one
- ITRACONAZOLE IMPURITY A [EP IMPURITY]
- SCHEMBL2548018
- FT-0664145
- 2-(Sec-butyl)-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 1-sec-butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- Q27251604
- FT-0664144
- TimTec1_006484
- Itraconazole 4-Methoxy Derivative
- 1-Sec butyl-[4[4(4-methoxyphenyl)-1-piperazinyl]phenyl]-1,2,4-triazolo-5-one
- 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-methoxyphenyl)-1-piperazinyl]phenyl]-2-(1-methylpropyl)-
- AS-40212
- IVIVGYTUQVJVPF-UHFFFAOYSA-N
- 2-(2-Butyl)-4-{4-[4-(4-methyloxy-phenyl)-piperazin-1-yl]-phenyl}-2,4-dihydr o-[1,2,4]-triazol-3-one
- 1-(sec-Butyl)-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one
- UNII-148K9U451A
- 3H-a1,a2,a4-aTriazol-a3-aone, 2,a4-adihydro-a4-a[4-a[4-a(4-amethoxyphenyl)a-a1-apiperazinyl]aphenyl]a-a2-a(1-amethylpropyl)a-
- 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one
-
- Inchi: 1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3
- InChI Key: IVIVGYTUQVJVPF-UHFFFAOYSA-N
- SMILES: O=C1N(C(C)CC)N=CN1C1C=CC(=CC=1)N1CCN(C2C=CC(=CC=2)OC)CC1
Computed Properties
- Exact Mass: 407.23200
- Monoisotopic Mass: 407.232
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 30
- Rotatable Bond Count: 6
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.6A^2
- XLogP3: 4.1
Experimental Properties
- Density: 1.2
- Melting Point: 196-198°C
- Boiling Point: 572.4°Cat760mmHg
- Flash Point: 300°C
- Refractive Index: 1.622
- PSA: 55.53000
- LogP: 3.47020
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Refrigerator
2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Pricemore >>
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2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Production Method
2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Suppliers
2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one
Comprehensive Overview of 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one (CAS No. 252964-68-4)
2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one (CAS No. 252964-68-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its complex molecular structure, belongs to the class of triazolone derivatives, which are known for their diverse biological activities. The presence of a piperazine moiety and a methoxy-phenyl group in its structure enhances its potential for interaction with various biological targets, making it a subject of interest in drug discovery and development.
The molecular formula of 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one reflects its intricate design, which combines hydrophobic and hydrophilic regions. This balance is crucial for its solubility and bioavailability, key factors in its potential applications. Researchers have explored its use in modulating neurotransmitter systems, particularly those involving dopamine and serotonin, due to the piperazine component's affinity for these receptors. Such properties align with current trends in neuroscience and mental health research, where novel compounds are sought to address conditions like anxiety and depression.
In addition to its pharmacological potential, 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one has been studied for its chemical reactivity and stability. The triazol-3-one ring is a reactive site that can undergo various chemical transformations, enabling the synthesis of derivatives with tailored properties. This adaptability is highly valued in medicinal chemistry, where slight modifications can lead to significant changes in a compound's efficacy and safety profile.
The synthesis of 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one typically involves multi-step organic reactions, including condensation and cyclization processes. Advanced techniques such as HPLC and NMR spectroscopy are employed to ensure purity and confirm structural integrity. These methods are critical for maintaining the compound's quality, especially when used in preclinical studies. The growing demand for high-purity compounds in research underscores the importance of reliable synthesis protocols.
Market dynamics for 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one reflect its niche yet expanding role in the pharmaceutical industry. With increasing interest in CNS-targeting drugs, this compound is positioned as a candidate for further development. Its unique structure offers a template for designing new molecules with improved selectivity and reduced side effects, addressing unmet medical needs in neurology and psychiatry.
Environmental and safety considerations are also paramount when handling 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one. While it is not classified as a hazardous material, standard laboratory precautions should be observed to prevent exposure. Proper storage conditions, including protection from light and moisture, are recommended to maintain its stability over time. These practices align with broader industry trends toward sustainable and safe chemical management.
In summary, 2-(2-Butyl)-4-{4-4-(4-methyloxy-phenyl)-piperazin-1-yl-phenyl}-2,4-dihydro-1,2,4-triazol-3-one (CAS No. 252964-68-4) represents a promising compound with multifaceted applications in research and drug development. Its structural complexity and biological relevance make it a valuable subject for ongoing studies, particularly in the context of neuropharmacology and medicinal chemistry. As scientific understanding of its mechanisms deepens, its potential to contribute to innovative therapies continues to grow.
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